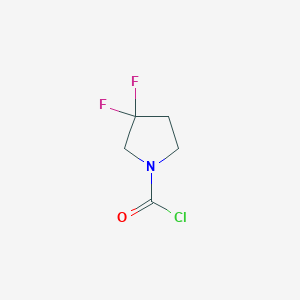

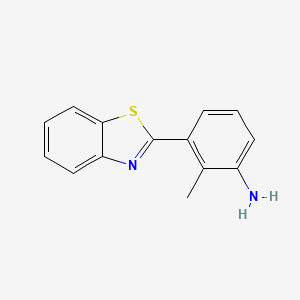

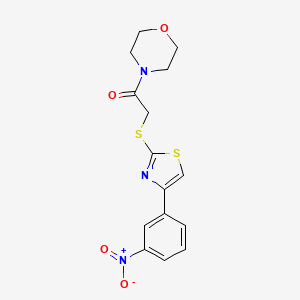

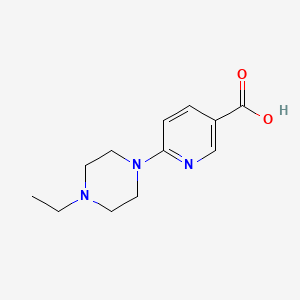

![molecular formula C10H18N4 B2703030 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazine CAS No. 1001757-58-9](/img/structure/B2703030.png)

1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazine” is a compound that belongs to the class of organic compounds known as pyrazoles . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .

Synthesis Analysis

The synthesis of pyrazole nucleus involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A simple, highly efficient, 1,3-dipolar cycloaddition of diazo compounds and alkynyl bromides gives 3,5-diaryl-4-bromo-3H-pyrazoles or the isomerization products 3,5-diaryl-4-bromo-1H-pyrazoles in good yields .

Molecular Structure Analysis

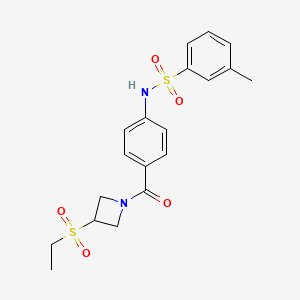

The molecular structure of “1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazine” comprises a pyrazole ring attached to a piperazine ring via a methylene bridge . The InChI code for this compound is 1S/C12H22N4/c1-4-16-11(3)12(10(2)14-16)9-15-7-5-13-6-8-15/h13H,4-9H2,1-3H3 .

Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are used in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Aplicaciones Científicas De Investigación

- Synthesis and Characterization : Researchers have synthesized pyrazole-based ligands, including those derived from 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazine. These ligands exhibit unique coordination abilities with metal ions .

- Copper Complexes : The copper (II)-based complexes formed with these ligands show excellent catalytic activity in the oxidation of catechol to o-quinone. The presence of copper (II) ions enhances the reaction rates, making them promising catalysts .

- Anti-Tubercular Potential : Imidazole-containing compounds derived from similar pyrazole structures have been evaluated for their anti-tubercular activity. Some derivatives exhibit potent effects against Mycobacterium tuberculosis strains .

- Suzuki Coupling : 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazine derivatives can serve as reagents in Suzuki coupling reactions .

- Stereoselective Synthesis : These compounds have been used in the stereoselective synthesis of selective cathepsin inhibitors .

- Metalloenzymes : Pyrazole-based ligands, including those related to our compound, can serve as precursors for developing metalloenzymes. These enzymes contain metal ions (metal cofactors) that directly link to proteins, forming prosthetic groups .

- Metal Organic Frameworks (MOFs) : Pyrazole-based ligands contribute to the formation of MOFs, which have applications in gas storage, separation, and catalysis .

Catalysis and Metal Complexes

Medicinal Chemistry

Organic Synthesis

Biological Applications

Material Science

Drug Discovery

Mecanismo De Acción

Target of Action

Pyrazole derivatives are known for their diverse pharmacological effects .

Mode of Action

A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy .

Biochemical Pathways

Pyrazole derivatives have been found to have antileishmanial and antimalarial activities .

Result of Action

Similar compounds have shown potent in vitro antipromastigote activity .

Direcciones Futuras

The future directions for “1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazine” and similar compounds could involve further exploration of their biological activities and potential applications in drug discovery . The development of new synthetic techniques and the study of their biological activity related to pyrazole derivatives could also be areas of future research .

Propiedades

IUPAC Name |

1-[(1,3-dimethylpyrazol-4-yl)methyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4/c1-9-10(7-13(2)12-9)8-14-5-3-11-4-6-14/h7,11H,3-6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAGWFQZOVZCPGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1CN2CCNCC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-chloro-N-methyl-N-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-amine](/img/structure/B2702950.png)

![1-[(Benzyloxy)carbonyl]pyrrolidine-2,3-dicarboxylicacid](/img/structure/B2702951.png)

![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2702955.png)

![6-(3,4-Dihydroisoquinolin-2(1h)-Yl)-3-Methyl-[1,2,4]triazolo[3,4-A]phthalazine](/img/structure/B2702956.png)

![1-(benzo[d]oxazol-2-yl)-N-(2-methylquinolin-4-yl)pyrrolidine-2-carboxamide](/img/structure/B2702961.png)

![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-isopropylurea](/img/structure/B2702962.png)

![N-(3-chlorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2702963.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2702964.png)

![N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2702966.png)